molecular formula C13H12N4S B15031105 5-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

5-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B15031105
M. Wt: 256.33 g/mol
InChI Key: SORRWNRUAIHAAK-UHFFFAOYSA-N
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Description

5-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, is of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can be achieved through multi-step synthetic routes. One common method involves the reaction of 3-(prop-2-en-1-ylsulfanyl)indole with appropriate reagents to form the triazino ring. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazino ring can be reduced under specific conditions to form dihydro derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. The sulfur-containing side chain may also play a role in its biological activity by interacting with cellular components. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents on the indole ring or the triazino ring. For example:

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

5-methyl-3-prop-2-enylsulfanyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C13H12N4S/c1-3-8-18-13-14-12-11(15-16-13)9-6-4-5-7-10(9)17(12)2/h3-7H,1,8H2,2H3

InChI Key

SORRWNRUAIHAAK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC=C

Origin of Product

United States

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